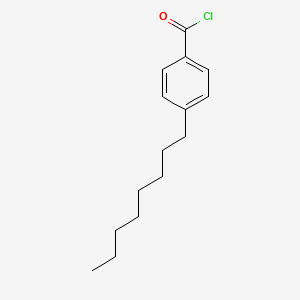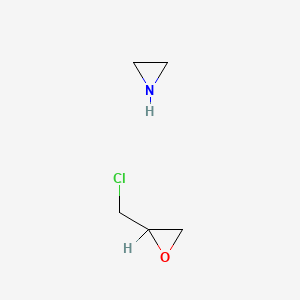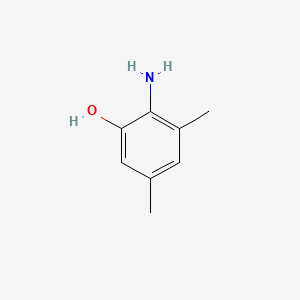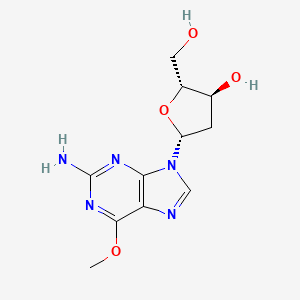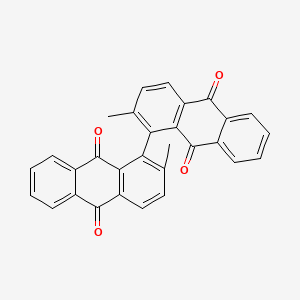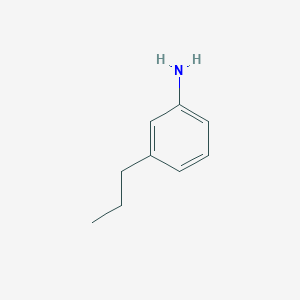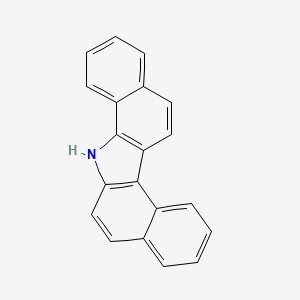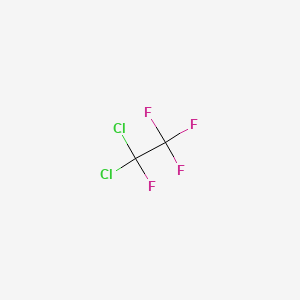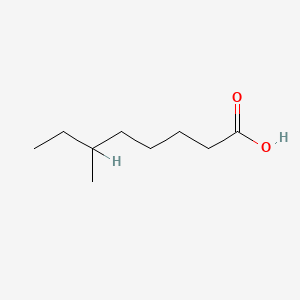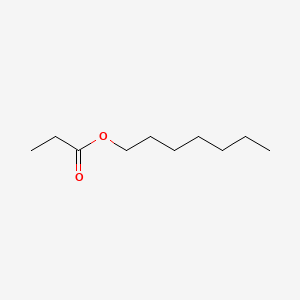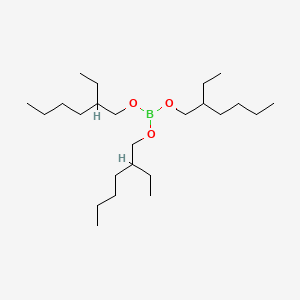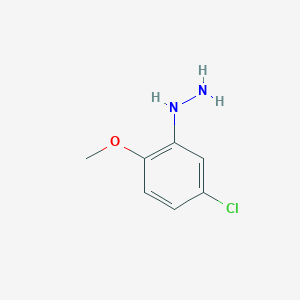
(5-Chloro-2-methoxyphenyl)hydrazine
Vue d'ensemble
Description
- Empirical Formula: C7H10Cl2N2O
- CAS Number: 5446-16-2
- Molecular Weight: 209.07 g/mol
- MDL Number: MFCD03196500
Synthesis Analysis
- The synthesis process involves the reaction of appropriate precursors to form the hydrazine compound.
Molecular Structure Analysis
- The molecular formula indicates the presence of chlorine, oxygen, and nitrogen atoms in the compound.
Chemical Reactions Analysis
- (5-Chloro-2-methoxyphenyl)hydrazine can participate in various reactions, including hydrazone formation and nucleophilic substitutions.
Physical And Chemical Properties Analysis
- Solid form
- Melting point, boiling point, and solubility data are not provided here.
Applications De Recherche Scientifique
Synthesis and Biological Activities
(5-Chloro-2-methoxyphenyl)hydrazine has been utilized in the synthesis of various derivatives with potential biological activities. For example, it has been used in synthesizing pyrazoline derivatives with antidepressant activities as evaluated in Swiss-Webster mice (Palaska, Aytemir, Uzbay, & Erol, 2001). Similarly, Schiff bases containing a disubstituted thiazole ring, synthesized from this compound, displayed notable anti-bacterial and anti-fungal activities (Bharti, Nath, Tilak, & Singh, 2010).
Chemical Structure and Synthesis
The chemical structure and synthesis of compounds derived from (5-Chloro-2-methoxyphenyl)hydrazine have been a focus of research. The compound (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene, synthesized from this hydrazine, is a notable example (Chang, Lu, & Zhao, 2009). Additionally, the compound has been used in creating molecules for crystallographic studies, such as in the synthesis of (E,E)-4,4′-Dichloro-2,2′-[azinobis(phenylmethylidyne)]diphenol (Chang, 2009).
Antimicrobial and Antifungal Studies
Compounds synthesized using (5-Chloro-2-methoxyphenyl)hydrazine have shown promise in antimicrobial and antifungal studies. For instance, some newly synthesized pyrazoline and isoxazole derivatives exhibited antimicrobial and antitubercular activities (Vyas, Tala, Dhaduk, Akbari, & Joshi, 2008).
Use in Synthesis of Novel Compounds
This hydrazine has been instrumental in the synthesis of novel chemical compounds with potential therapeutic uses. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized using this compound, showing cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
High-Throughput Synthesis
(5-Chloro-2-methoxyphenyl)hydrazine has also been used in high-throughput synthesis, demonstrating its versatility in chemical research. For instance, it was involved in the regioselective alkylations of hydrazine derivatives, facilitating the synthesis of various hydrazine building blocks (Kurosu, Narayanasamy, & Crick, 2007).
Safety And Hazards
- Avoid dust formation.
- Avoid skin and eye contact.
- Use personal protective equipment.
Orientations Futures
- Investigate its potential applications in pharmaceuticals or materials science.
Please note that this analysis is based on available information, and further research may be necessary for a deeper understanding123
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVUKFDXCAPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328290 | |
| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)hydrazine | |
CAS RN |
202823-24-3 | |
| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202823-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

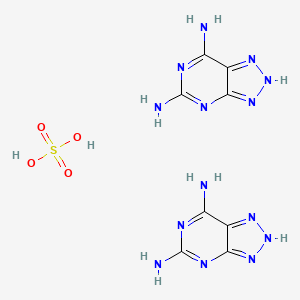
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)
